
2-Amino-4-hydroxyisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-hydroxyisoindoline-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline derivatives. . The structure of this compound features an isoindoline nucleus with amino and hydroxy functional groups, making it a versatile building block for chemical synthesis.
Métodos De Preparación
The synthesis of 2-Amino-4-hydroxyisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
2-Amino-4-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include substituted isoindoline derivatives and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-Amino-4-hydroxyisoindoline-1,3-dione has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors . Additionally, it has shown promise in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting β-amyloid protein aggregation . In the industry, it is used in the production of dyes, colorants, and polymer additives .
Mecanismo De Acción
The mechanism of action of 2-Amino-4-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antipsychotic effects are attributed to its binding affinity for dopamine receptors, particularly the D2 receptor . This interaction modulates neurotransmitter activity in the brain, leading to therapeutic effects. Additionally, its ability to inhibit β-amyloid protein aggregation is linked to its interaction with amyloid precursor proteins and related pathways .
Comparación Con Compuestos Similares
2-Amino-4-hydroxyisoindoline-1,3-dione can be compared to other isoindoline derivatives such as isoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione . While these compounds share a similar core structure, this compound is unique due to the presence of both amino and hydroxy functional groups. This dual functionality enhances its reactivity and broadens its range of applications. Similar compounds include N-isoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione, which are also studied for their biological and chemical properties .
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2-amino-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H6N2O3/c9-10-7(12)4-2-1-3-5(11)6(4)8(10)13/h1-3,11H,9H2 |
Clave InChI |
RWEUBNVOADKIJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)N(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




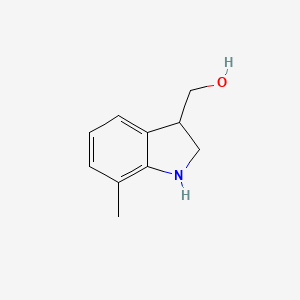
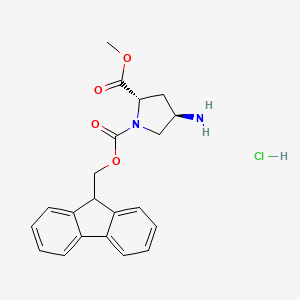
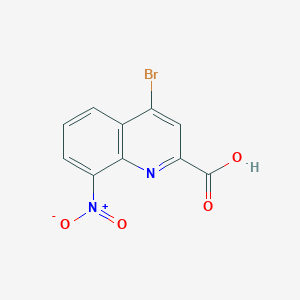
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
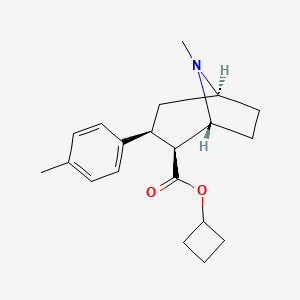
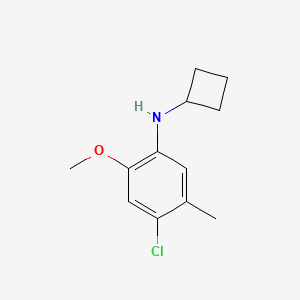
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)

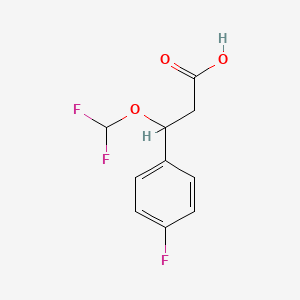
![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
